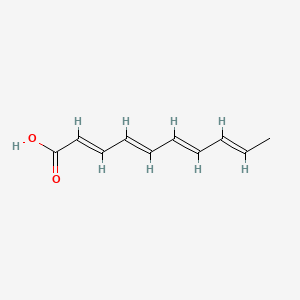
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate” is a complex carbohydrate molecule. It seems to be a derivative of glucopyranose, which is a form of glucose . Glucopyranose is a six-membered cyclic form of glucose, and it’s one of the most common forms of glucose found in nature .
Molecular Structure Analysis
The molecular structure of “4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate” would likely involve two glucopyranose rings linked by an oxygen atom (the “4-O-” part of the name), with a decanoate group attached . Decanoate is a ten-carbon chain with a carboxyl group at one end.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate” would depend on its specific molecular structure. For example, its solubility would likely depend on the presence and position of polar groups in the molecule .作用機序
Safety and Hazards
将来の方向性
Future research on “4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate” and similar compounds could involve exploring their potential uses in fields like medicine, biochemistry, and materials science. For example, complex carbohydrates have potential applications in drug delivery, biofuels, and as biomaterials .
特性
CAS番号 |
1155664-66-6 |
|---|---|
製品名 |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate |
分子式 |
C₂₂H₄₀O₁₂ |
分子量 |
496.55 |
同義語 |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Decanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)



![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)